(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone
Overview
Description
“(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone” is an organic compound with the CAS Number: 1094374-35-2 . It has a molecular weight of 288.37 . The IUPAC name for this compound is (2,4-dimethylphenyl)[3-(methylsulfonyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16O3S/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)20(3,18)19/h4-10H,1-3H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Photoremovable Protecting Groups
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone and similar compounds have been explored for their utility as photoremovable protecting groups. The photorelease of corresponding acids from these compounds upon irradiation has been studied, demonstrating their potential as excellent photoremovable protecting groups for use in organic synthesis and biochemistry (Klán et al., 2002), (Zabadal et al., 2001), (Klan et al., 2000).
Anion Exchange Membranes
Studies have been conducted on poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, which include 3,5-dimethylphenyl groups. These membranes showcase high hydroxide conductivity and good chemical stability, indicating their potential application in fields like fuel cells (Shi et al., 2017a), (Shi et al., 2017b).
Catalysis in Organic Reactions
Compounds like (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone have been utilized in catalysis for organic reactions. An example is the synthesis of a sulfonated Schiff base dimethyltin(IV) coordination polymer, which served as a catalyst for Baeyer–Villiger oxidation of ketones to esters or lactones (Martins et al., 2016).
Antimicrobial, Antioxidant, and Insect Antifeedant Properties
A series of 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives were synthesized and showed significant antimicrobial, antioxidant, and insect antifeedant activities, suggesting their potential in pharmaceutical and agricultural applications (G.Thirunarayanan, 2015).
Synthesis and Characterization of Complex Molecules
The compounds related to (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone have been involved in the synthesis and characterization of complex molecules. Studies include the synthesis of N-substituted bis-phenols as precursors for unsymmetrical triarylmethane cations (Sarma et al., 2007).
properties
IUPAC Name |
(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)20(3,18)19/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSADRCZZMALDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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